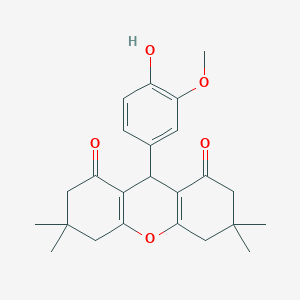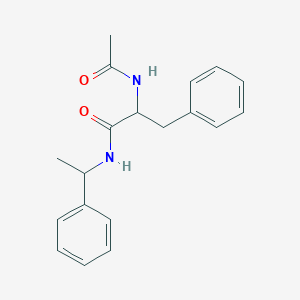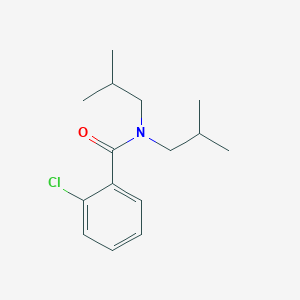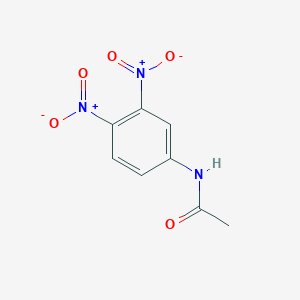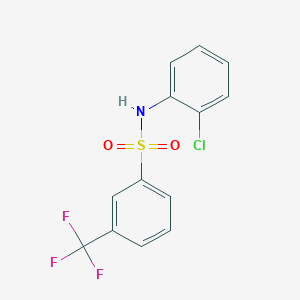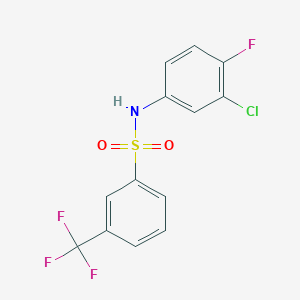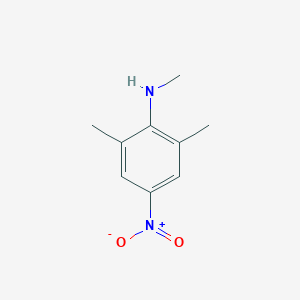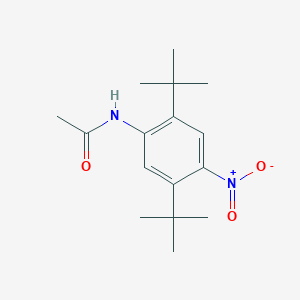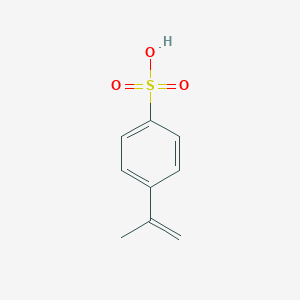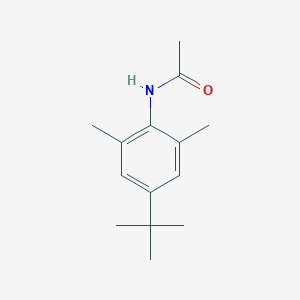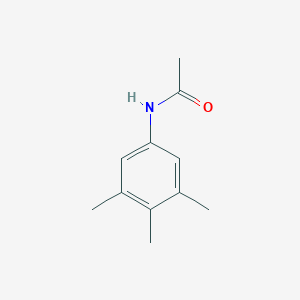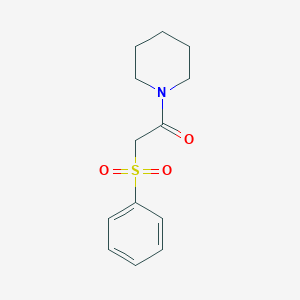
2-(BENZENESULFONYL)-1-(PIPERIDIN-1-YL)ETHANONE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(BENZENESULFONYL)-1-(PIPERIDIN-1-YL)ETHANONE is an organic compound that features a phenylsulfonyl group attached to an ethanone backbone, with a piperidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(BENZENESULFONYL)-1-(PIPERIDIN-1-YL)ETHANONE typically involves the reaction of phenylsulfonyl chloride with piperidine in the presence of a base such as triethylamine. The reaction proceeds through nucleophilic substitution, where the piperidine nitrogen attacks the sulfonyl chloride, forming the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can enhance the yield and purity of the compound by precisely controlling reaction parameters such as temperature, pressure, and reactant concentrations.
Análisis De Reacciones Químicas
Types of Reactions
2-(BENZENESULFONYL)-1-(PIPERIDIN-1-YL)ETHANONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The ethanone group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or alcohols can react with the ethanone group under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfides.
Substitution: Various substituted ethanone derivatives.
Aplicaciones Científicas De Investigación
2-(BENZENESULFONYL)-1-(PIPERIDIN-1-YL)ETHANONE has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(BENZENESULFONYL)-1-(PIPERIDIN-1-YL)ETHANONE involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins or enzymes, potentially inhibiting their activity. The piperidine ring may enhance the compound’s binding affinity and specificity for its targets.
Comparación Con Compuestos Similares
Similar Compounds
2-(Phenylsulfonyl)-1-(morpholin-1-yl)ethanone: Similar structure but with a morpholine ring instead of piperidine.
2-(Phenylsulfonyl)-1-(pyrrolidin-1-yl)ethanone: Contains a pyrrolidine ring instead of piperidine.
Uniqueness
2-(BENZENESULFONYL)-1-(PIPERIDIN-1-YL)ETHANONE is unique due to the presence of the piperidine ring, which can influence its chemical reactivity and biological activity. The combination of the phenylsulfonyl group and piperidine ring provides a distinct set of properties that can be leveraged in various applications.
Propiedades
Fórmula molecular |
C13H17NO3S |
|---|---|
Peso molecular |
267.35 g/mol |
Nombre IUPAC |
2-(benzenesulfonyl)-1-piperidin-1-ylethanone |
InChI |
InChI=1S/C13H17NO3S/c15-13(14-9-5-2-6-10-14)11-18(16,17)12-7-3-1-4-8-12/h1,3-4,7-8H,2,5-6,9-11H2 |
Clave InChI |
COCUWHJBPFFBHM-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)C(=O)CS(=O)(=O)C2=CC=CC=C2 |
SMILES canónico |
C1CCN(CC1)C(=O)CS(=O)(=O)C2=CC=CC=C2 |
Solubilidad |
40.1 [ug/mL] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


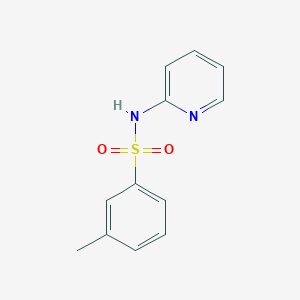
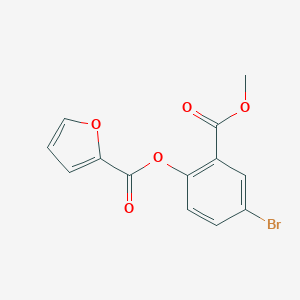
![Ethyl 4-{[(3-bromophenyl)sulfonyl]amino}benzoate](/img/structure/B263390.png)
